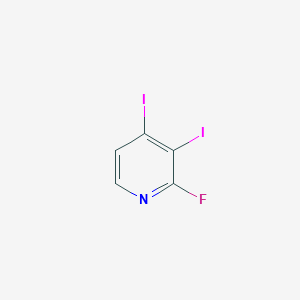

2-Fluoro-3,4-diiodopyridine

Vue d'ensemble

Description

2-Fluoro-3,4-diiodopyridine is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

Synthesis Analysis

The synthesis of 2-Fluoro-3,4-diiodopyridine is achieved by cross-coupling between a nucleobase (2-amino-4-fluoro-3,5-diiodopyridine) and sugar moieties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular formula of 2-Fluoro-3,4-diiodopyridine is C5H2FI2N . It’s a heterocyclic organic molecule .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

2-Fluoro-3,4-diiodopyridine has a molecular weight of 348.88 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry: Radiolabeled Compounds for Cancer Therapy

2-Fluoro-3,4-diiodopyridine is utilized in the synthesis of fluorinated pyridines , which are compounds of interest in medicinal chemistry . Specifically, it can be used to create F-18 labeled pyridines for local radiotherapy in cancer treatment. The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their biological activity, making them more selective and potent.

Agriculture: Development of Agrochemicals

In agriculture, the introduction of fluorine atoms into lead structures of agrochemicals can improve their physical, biological, and environmental properties . 2-Fluoro-3,4-diiodopyridine serves as a precursor in synthesizing fluorine-containing aromatic compounds, which have been commercialized as active ingredients in various agricultural products.

Material Science: Advanced Material Synthesis

The compound’s unique structure makes it valuable in material science for the synthesis of advanced materials. Its solid form and stability under inert atmospheres make it suitable for creating new types of polymers and coatings that could have enhanced properties like thermal stability or electrical conductivity .

Environmental Science: Study of Atmospheric Particles

2-Fluoro-3,4-diiodopyridine can be used in environmental science to study the behavior of atmospheric particles. Its iodine content is particularly useful for understanding the role of halogens in atmospheric chemistry and their impact on climate change and air quality .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2-Fluoro-3,4-diiodopyridine is used as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined structure and properties allow for accurate calibration and method development in the analysis of complex chemical mixtures .

Industrial Applications: Chemical Manufacturing

Industrially, 2-Fluoro-3,4-diiodopyridine is involved in the manufacturing of chemicals where it acts as an intermediate. Its reactive iodine groups make it a versatile building block for the synthesis of a wide range of industrial chemicals .

Pharmaceutical Research: Drug Design

The electron-withdrawing nature of the fluorine atom in 2-Fluoro-3,4-diiodopyridine makes it an important compound in pharmaceutical research for drug design. It can influence the metabolic stability and pharmacokinetic properties of potential drug candidates .

Biochemistry: Fluorescent Probes

Lastly, 2-Fluoro-3,4-diiodopyridine has potential applications in biochemistry as a precursor for developing fluorescent probes. These probes can be used in imaging techniques to study biological processes at the molecular level .

Mécanisme D'action

Safety and Hazards

The safety information for 2-Fluoro-3,4-diiodopyridine includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-3,4-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNTYYOJYPWUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435486 | |

| Record name | 2-FLUORO-3,4-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3,4-diiodopyridine | |

CAS RN |

153034-83-4 | |

| Record name | 2-FLUORO-3,4-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)